3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-9-3-1-2-8(4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMHZRQIUVJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclo-condensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another approach is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methyl in ) increase melting points compared to unsubstituted analogs.
- Bulkier groups (e.g., ethyl in ) may reduce crystallinity but enhance lipid solubility, impacting bioavailability.
Pharmacological Relevance :
- Compounds with thioether linkages (e.g., 3-(5-(2,4-dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine) exhibit significant anti-inflammatory and analgesic activities .
- The target compound’s bis-triazole structure may offer dual binding sites for enzyme inhibition, though specific data are lacking in the evidence.
Spectroscopic and Computational Data
- IR/NMR Trends : Triazole C–N stretches appear near 1520–1600 cm⁻¹. Methyl groups in analogs (e.g., ) show characteristic 1H-NMR signals at δ 2.3–2.5 ppm .
- DFT Studies : Geometry optimizations (e.g., B3LYP/6-311G in ) predict planar triazole-aniline systems, supporting π-π stacking interactions in crystal packing .
Biological Activity
3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound this compound features a complex structure characterized by the presence of triazole rings. Its molecular formula is , and it has a molecular weight of 208.24 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and modulate signaling pathways associated with cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values reported for related triazole compounds range from 0.95 nM to 42.30 µM depending on the specific derivative and cell line tested .
Data Tables
The following table summarizes the biological activities and IC50 values of related triazole compounds:
Case Study 1: Anticancer Efficacy
In a study published in MDPI, various triazole derivatives were screened for their anticancer properties. The compound exhibited significant inhibition of cell proliferation in MCF7 and A549 cell lines with IC50 values indicating potent activity .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of triazole derivatives. It was found that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for developing effective anticancer therapies.
Q & A
Q. What are the common synthetic routes for preparing 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example:
- Step 1 : React 3-aminophenylboronic acid with 1H-1,2,4-triazole derivatives under Suzuki-Miyaura coupling conditions to introduce the triazole moiety .
- Step 2 : Introduce the triazolylmethyl group via alkylation using chloromethyl-triazole precursors in the presence of a base (e.g., K₂CO₃) .
- Optimization : Elevated temperatures (80–120°C) in polar aprotic solvents (DMF, DMSO) improve yield. Catalytic systems like Pd(PPh₃)₄ for coupling reactions enhance efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the aniline and triazole rings. Aromatic protons appear as multiplets (δ 6.5–8.0 ppm), while triazole methylene protons resonate at δ 4.5–5.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₁N₇, exact mass 241.12 g/mol) and fragmentation patterns .
- IR : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and ORTEP-III resolve structural ambiguities in this compound?
- Data Collection : Use single-crystal X-ray diffraction to determine unit cell parameters. For triazole-containing compounds, SHELXL refines hydrogen bonding networks and torsional angles between aromatic rings .
- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess disorder in the triazolylmethyl group. Example: A 2022 study resolved positional disorder in a similar triazole-aniline derivative using anisotropic displacement parameters .
- Validation : Cross-check bond lengths (C-N: ~1.32 Å, C-C: ~1.48 Å) and angles (N-C-N: ~126°) against Cambridge Structural Database entries .
Q. How do tautomeric equilibria of the triazole rings affect reactivity in catalytic applications?
Triazole tautomerism (1H vs. 4H forms) influences coordination chemistry.
- Method : Perform DFT calculations (B3LYP/6-311+G**) to predict dominant tautomers. Experimental validation via variable-temperature NMR shows shifts in NH proton signals .
- Impact : The 4H tautomer enhances stability in metal-organic frameworks (MOFs) due to stronger N→M coordination, as observed in Cu(II) complexes of analogous triazoles .
Q. What strategies mitigate contradictions in bioactivity data across in vitro and in vivo studies?
- In Vitro : Screen for antimicrobial activity using microdilution assays (MIC: 2–8 µg/mL against S. aureus). Note discrepancies due to solubility limits in aqueous media .
- In Vivo : Use pharmacokinetic modeling to adjust dosing. For example, a 2023 study on a related triazole-aniline derivative found improved efficacy with PEGylated nanoformulations, reducing hepatic clearance .
- Statistical Analysis : Apply ANOVA to differentiate assay variability (e.g., p < 0.05 for cytotoxicity in MTT vs. resazurin assays) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and X-ray data on the conformation of the triazolylmethyl group?
- Case Study : A 2021 study reported axial-equatorial disorder in the triazolylmethyl group via X-ray, while NMR suggested a single conformation.
- Resolution : Variable-temperature NMR (VT-NMR) revealed dynamic equilibrium at 298 K, frozen at 223 K. X-ray data captured time-averaged positions .
- Recommendation : Use complementary techniques (SC-XRD, NOESY) to confirm dynamic behavior .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
